

Spectroscopic data of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1582563

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**

Introduction

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a carboxylic acid derivative with potential applications in organic synthesis and medicinal chemistry. Its molecular structure incorporates several key functional groups: a carboxylic acid, a ketone, an ether, and a disubstituted aromatic ring. The precise characterization of this molecule is paramount for its use in research and development, and spectroscopic techniques provide the necessary tools for this purpose. This guide offers a comprehensive overview of the expected spectroscopic data for **4-(4-ethoxyphenyl)-4-oxobutanoic acid**, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is intended to assist researchers in the identification and characterization of this compound.

Molecular Structure and Key Features

The structural formula of **4-(4-ethoxyphenyl)-4-oxobutanoic acid** is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .^[1] Understanding the arrangement of atoms and functional groups is crucial for interpreting its spectroscopic data.

Figure 1: Chemical structure of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For **4-(4-ethoxyphenyl)-4-oxobutanoic acid**, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that typically keeps the molecule intact.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.^[2]

| Adduct | Predicted m/z |
|--|---------------|
| $[\text{M}+\text{H}]^+$ | 223.09648 |
| $[\text{M}+\text{Na}]^+$ | 245.07842 |
| $[\text{M}-\text{H}]^-$ | 221.08192 |
| $[\text{M}+\text{NH}_4]^+$ | 240.12302 |
| $[\text{M}+\text{K}]^+$ | 261.05236 |
| $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ | 205.08646 |

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
- Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Predicted Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm ⁻¹) | Description |
|-----------------------|--|----------------------------|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| C-H (Aromatic) | 3100-3000 | Stretching vibration |
| C-H (Aliphatic) | 3000-2850 | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| C=O (Ketone) | 1690-1670 | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Ring stretching vibrations |
| C-O (Ether) | 1260-1200 (asymmetric) | Stretching vibration |
| C-O (Ether) | 1075-1020 (symmetric) | Stretching vibration |
| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration |
| O-H (Carboxylic Acid) | 1440-1395 and 950-910 | Bending vibrations |

Experimental Protocol for Infrared Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

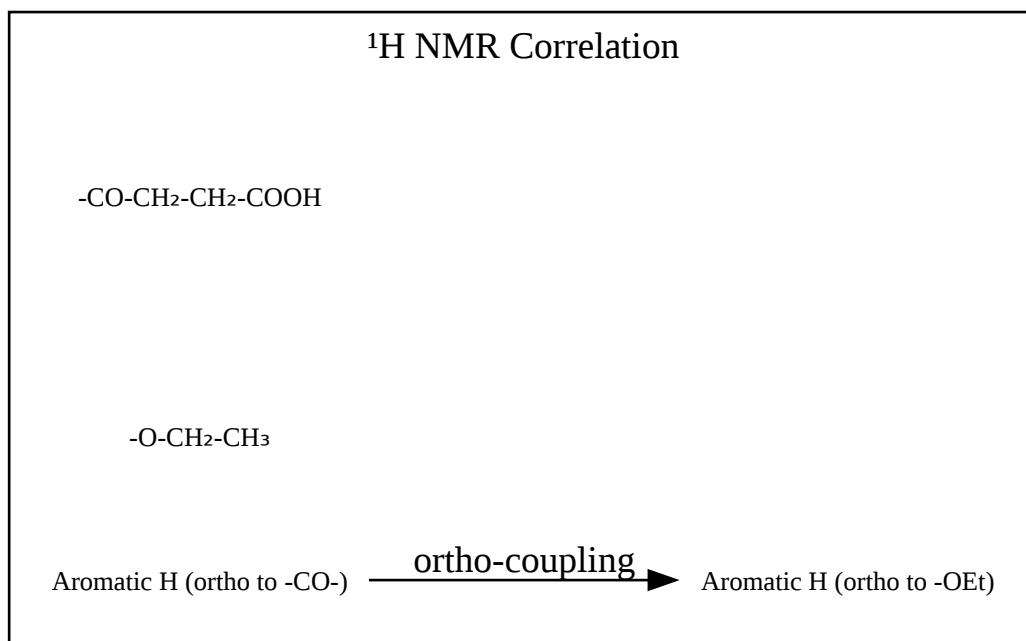
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **4-(4-ethoxyphenyl)-4-oxobutanoic acid** in CDCl_3 would show the following signals:

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--|
| ~1.45 | Triplet | 3H | $-\text{O}-\text{CH}_2-\text{CH}_3$ |
| ~2.80 | Triplet | 2H | $-\text{CO}-\text{CH}_2-\text{CH}_2-\text{COOH}$ |
| ~3.30 | Triplet | 2H | $-\text{CO}-\text{CH}_2-\text{CH}_2-\text{COOH}$ |
| ~4.10 | Quartet | 2H | $-\text{O}-\text{CH}_2-\text{CH}_3$ |
| ~6.95 | Doublet | 2H | Aromatic H (ortho to -OEt) |
| ~7.95 | Doublet | 2H | Aromatic H (ortho to -CO-) |
| ~11.0 | Singlet | 1H | -COOH |



[Click to download full resolution via product page](#)

Figure 2: Key ¹H NMR couplings for **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of **4-(4-ethoxyphenyl)-4-oxobutanoic acid** in CDCl₃ would show the following signals:

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~14.7 | -O-CH ₂ -CH ₃ |
| ~28.5 | -CO-CH ₂ -CH ₂ -COOH |
| ~33.5 | -CO-CH ₂ -CH ₂ -COOH |
| ~63.8 | -O-CH ₂ -CH ₃ |
| ~114.5 | Aromatic C (ortho to -OEt) |
| ~129.5 | Aromatic C (ipso to -CO-) |
| ~130.5 | Aromatic C (ortho to -CO-) |
| ~163.0 | Aromatic C (ipso to -OEt) |
| ~178.0 | -COOH |
| ~196.5 | Ar-CO- |

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed. Further 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding for the characterization of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**. While the provided data is largely predictive, it is based on well-established principles of spectroscopy and knowledge of similar chemical structures. Researchers working with this compound can use this guide as a reference for interpreting their own experimental results and confirming the identity and purity of their samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-ETHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 53623-37-3 [matrix-fine-chemicals.com]
- 2. PubChemLite - 4-(4-ethoxyphenyl)-4-oxobutanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data of 4-(4-ethoxyphenyl)-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1582563#spectroscopic-data-of-4-\(4-ethoxyphenyl\)-4-oxobutanoic-acid](https://www.benchchem.com/product/b1582563#spectroscopic-data-of-4-(4-ethoxyphenyl)-4-oxobutanoic-acid)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com